

The Polypharmacology of RA190: A Technical Guide

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Compound of Interest

Compound Name: RA190

Cat. No.: B610398

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Abstract

RA190, a bis-benzylidene piperidone, has emerged as a compound of interest in cancer research due to its potent cytotoxic effects against various cancer cell lines, including those resistant to standard therapies. Initially characterized as a specific inhibitor of the proteasomal ubiquitin receptor RPN13/ADRM1, recent evidence suggests a more complex polypharmacological profile. This technical guide provides an in-depth overview of the current understanding of **RA190**'s mechanism of action, its diverse cellular targets, and the preclinical evidence supporting its potential as an anti-cancer agent. It aims to equip researchers and drug development professionals with a comprehensive resource to inform further investigation and potential therapeutic development of **RA190** and related compounds.

Introduction

The ubiquitin-proteasome system (UPS) is a critical regulator of protein homeostasis and a well-validated target in cancer therapy. While inhibitors of the 20S proteasome, such as bortezomib, have seen clinical success, they are associated with significant side effects and the development of resistance.^[1] This has spurred the development of novel agents targeting different components of the UPS, such as the 19S regulatory particle. **RA190** was initially identified as a promising agent in this class, with a purported novel mechanism of action.

Mechanism of Action and Primary Target

RA190 was first described as a covalent inhibitor of the RPN13 (also known as ADRM1) subunit of the 19S regulatory particle of the proteasome.[1] The proposed mechanism involves a Michael addition reaction between the electrophilic α,β -unsaturated ketone of **RA190** and the thiol group of cysteine 88 (Cys88) within the Pru domain of RPN13.[2][3] This covalent modification is believed to inhibit the function of RPN13, leading to the accumulation of polyubiquitinated proteins, induction of endoplasmic reticulum (ER) stress, and subsequent apoptosis.[1][2]

The RPN13 Targeting Hypothesis



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Caption: Proposed mechanism of **RA190** targeting RPN13.

A Challenging Perspective: RA190 as a Promiscuous Alkylator

Contradictory evidence has emerged that challenges the notion of RPN13 as the sole and physiologically relevant target of **RA190**. A 2020 study using chemical proteomics in multiple cancer cell lines found no evidence of **RA190** engaging with RPN13.[4][5] Instead, this research suggests that **RA190** is a promiscuous electrophile that covalently modifies dozens of other cellular proteins.[4] This study reported that the cytotoxicity of **RA190** was independent of RPN13 expression levels, further questioning its on-target activity.[4] This highlights the critical importance of comprehensive off-target analysis in drug development.

Polypharmacology of RA190

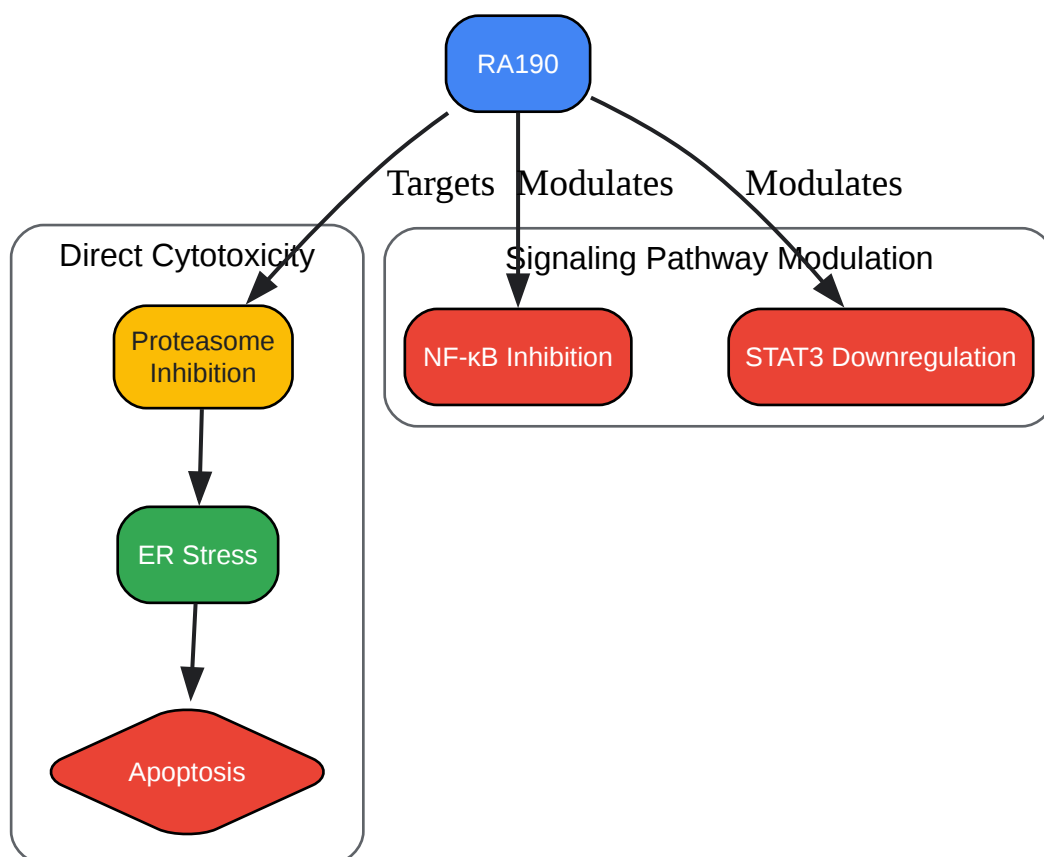
The emerging picture of **RA190** is that of a polypharmacological agent with multiple cellular effects. This multifaceted activity may contribute to its potent anti-cancer properties.

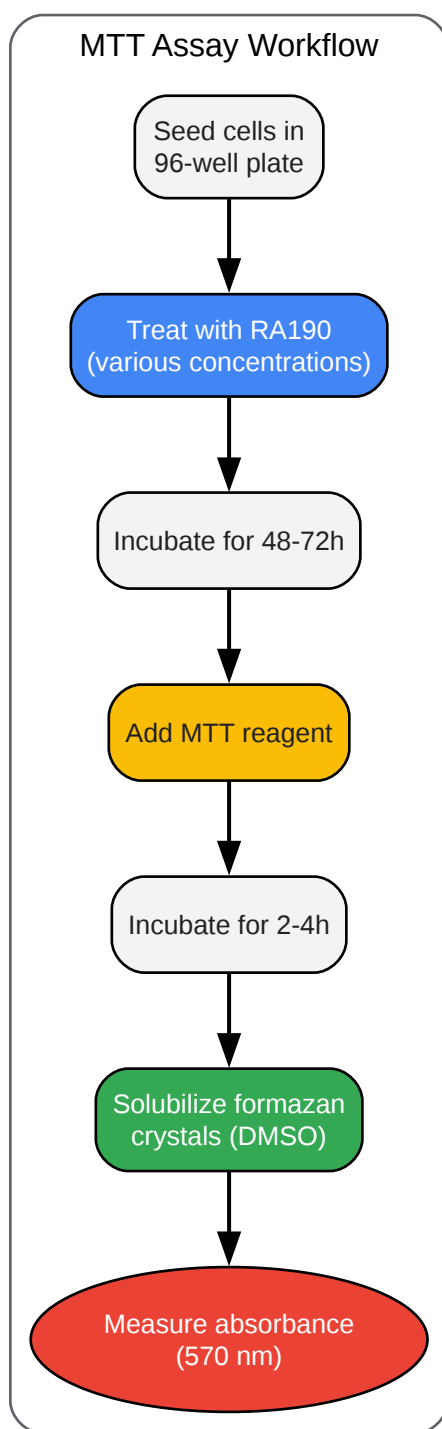
Inhibition of the NF- κ B Pathway

RA190 has been shown to inhibit the NF- κ B signaling pathway. This is a crucial pathway for cancer cell survival, proliferation, and inflammation. The accumulation of polyubiquitinated proteins, including I κ B α , an inhibitor of NF- κ B, is a likely mechanism for this effect.

Modulation of STAT3 Signaling

RA190 has been observed to reduce the levels of both total and phosphorylated Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a key transcription factor involved in tumor cell proliferation, survival, and immunosuppression. By downregulating STAT3, **RA190** may exert both direct anti-tumor effects and modulate the tumor microenvironment.





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